molecular formula C6H7NO B7767027 2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 61865-48-3

2-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B7767027
CAS No.: 61865-48-3
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides . It is used as a synthetic precursor for three drugs (approved or in clinical trials) .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it has been used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor . It has also been used in the synthesis of five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .

Biochemical Pathways

The compound affects various biochemical pathways. It plays a crucial role in the synthesis of carbocyclic nucleosides . It has been used in the preparation of a precursor of an analog of bredinin , in the synthesis of therapeutic drugs , and in the chemoenzymatic synthesis of (−)-carbovir .

Pharmacokinetics

Carbovir, for instance, has been demonstrated to be a potent inhibitor of HIV-1 .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific derivative being synthesized. For example, carbovir inhibits HIV-1, potentially offering an alternative to AZT .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the enantioselectivity and thermostability of a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans, used as the catalyst in the kinetic resolution of Vince lactam, were improved in a study .

Biochemical Analysis

Biochemical Properties

The role of 2-Azabicyclo[2.2.1]hept-5-en-3-one in biochemical reactions is primarily as a precursor in the synthesis of therapeutic drugs It interacts with various enzymes and proteins during the synthesis process

Cellular Effects

The effects of this compound on cells are not directly observed as it is primarily used as a precursor in drug synthesis . The influence on cell function, signaling pathways, gene expression, and cellular metabolism would be indirect and dependent on the specific drug synthesized using this compound.

Molecular Mechanism

The molecular mechanism of action of this compound is not directly studied as it is primarily a precursor in drug synthesis . Its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would be indirect and dependent on the specific drug synthesized using this compound.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. As it is primarily a precursor in drug synthesis , any observed effects would likely be due to the specific drug synthesized using this compound.

Metabolic Pathways

As a precursor in drug synthesis , it could potentially be involved in various metabolic pathways depending on the specific drug synthesized using this compound.

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking. As a precursor in drug synthesis , its transport and distribution would likely be dependent on the specific drug synthesized using this compound.

Subcellular Localization

As a precursor in drug synthesis , its localization and effects on activity or function would likely be dependent on the specific drug synthesized using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azabicyclo[2.2.1]hept-5-en-3-one can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic enzymatic processes for the resolution of stereoisomers is also common in industrial settings .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]hept-5-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical transformations and applications in drug development .

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868505
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-30-3, 61865-48-3
Record name (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49805-30-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-2-Azabicyclo(2.2.1)hept-5-en-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Record name (R,S)-2-azabicyclo[2.2.1]hept-5-en-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]hept-5-en-3-one?

A1: The molecular formula is C6H7NO, and the molecular weight is 109.13 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: Key spectroscopic features include: * 1H NMR: Signals indicative of a bicyclic system with an olefinic proton and distinct methylene protons. * 13C NMR: Signals corresponding to carbonyl, olefinic, and aliphatic carbons.* IR: A strong absorption band for the carbonyl group (C=O) stretching vibration.

Q3: What is the spatial arrangement of atoms in this compound?

A3: X-ray crystallography reveals that this compound exists as ribbons held together by hydrogen bonds between the N-H group of one molecule and the C=O group of another. []

Q4: Is this compound stable under ambient conditions?

A4: Yes, it is generally stable at room temperature and under normal atmospheric conditions.

Q5: Are there any specific handling or storage recommendations for this compound?

A5: While generally stable, storing it in a cool, dry place, away from direct sunlight and strong oxidizing agents, is recommended to prevent potential degradation.

Q6: Why is this compound considered a valuable building block in organic synthesis?

A6: This compound serves as a versatile starting material for synthesizing various carbocyclic compounds, particularly carbocyclic nucleosides. Its rigid bicyclic structure and the presence of reactive functional groups like the lactam and the double bond offer opportunities for diverse chemical transformations. [, , ]

Q7: What are the key reactions that this compound can undergo?

A7: Key reactions include: * Diels-Alder reactions: This allows for the formation of various bicyclic and polycyclic structures. [, ]* Ring-opening reactions: These reactions can occur at the lactam moiety or the bicyclic ring system, providing access to functionalized cyclopentane derivatives. [, , , , ]* Electrophilic substitutions: The double bond in the molecule can undergo electrophilic attack, allowing for the introduction of various functional groups. []* Oxidation reactions: The double bond can be oxidized to form epoxides or diols, offering handles for further functionalization. [, ]

Q8: Can you provide examples of specific synthetic applications of this compound?

A8: This compound is a key starting material for synthesizing:* Carbocyclic nucleosides: These analogs of natural nucleosides are essential components of antiviral drugs like Carbovir and Abacavir, used to treat HIV and hepatitis B. [, , ]* Glycosidase inhibitors: These compounds are investigated for their potential in treating various diseases, including diabetes and cancer. []

Q9: What are the advantages of using this compound in the synthesis of these compounds?

A9: Advantages include: * Stereoselectivity: The rigid bicyclic system can direct reactions to proceed with high stereoselectivity, leading to the formation of desired isomers. [, , ]* Concise synthetic routes: The use of this building block allows for shorter synthetic routes compared to alternative methods. []* Versatility: The diverse reactivity of the molecule enables the preparation of a wide range of analogs and derivatives.

Q10: How is the regioselectivity controlled in reactions of this compound?

A10: Regioselectivity can be controlled by:* Choice of reagents and catalysts: Different catalysts and reagents can favor reaction at specific sites within the molecule. [, , ]* Protecting groups: The use of appropriate protecting groups can mask certain reactive sites, directing the reaction to occur at desired locations. []

Q11: Why is enantioselective access to this compound important?

A11: The biological activity of many compounds derived from this compound is often enantiomer-dependent. Therefore, accessing each enantiomer in its pure form is crucial for developing effective therapeutics. [, ]

Q12: What are the main approaches for obtaining enantiomerically pure this compound?

A12: Common approaches include:* Enzymatic resolution: This method utilizes enzymes, particularly lactamases, to selectively hydrolyze one enantiomer of the racemic mixture, leaving the other enantiomer intact. This process offers high enantioselectivity and is often employed in large-scale preparations. [, , , ]* Asymmetric synthesis: This approach involves using chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. [, ]

Q13: What are the challenges associated with each approach?

A13: Challenges include:* Enzymatic resolution: Identifying suitable enzymes with high activity and selectivity for the desired enantiomer can be challenging. Asymmetric synthesis:* Developing efficient and cost-effective asymmetric synthetic methods can be complex.

Q14: How is computational chemistry employed in the study of this compound?

A14: Computational tools like:* Molecular mechanics and quantum mechanics calculations: Used to study conformational preferences, electronic properties, and reaction mechanisms. []* Molecular docking simulations: Employed to investigate interactions with enzymes and other biological targets. []* QSAR (Quantitative Structure-Activity Relationship) studies: Used to correlate the structure of analogs with their biological activity, providing insights for rational drug design.

Q15: What are some promising areas for further research on this compound?

A15: Areas of interest include:* Development of new and improved synthetic methods: More efficient and environmentally friendly synthetic strategies are continuously sought. []* Exploration of new biological activities: Investigating the potential of this compound and its derivatives beyond antiviral and glycosidase inhibitory activities could lead to new therapeutic applications. * Development of novel drug delivery systems: This is crucial for enhancing the efficacy and reducing the side effects of drugs based on this compound.

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